molecular formula C23H21N3O3S B14116907 3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14116907
M. Wt: 419.5 g/mol
InChI Key: OABUXXUFMTXENA-UHFFFAOYSA-N
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Description

3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines benzyl, pyrrolidinyl, and thienopyrimidine moieties, making it a subject of study for its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine arabinoside are well-known for their anticancer properties.

    Thienopyrimidine Derivatives: These compounds are studied for their potential in treating various diseases due to their unique chemical properties.

Uniqueness

What sets 3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione apart is its combination of benzyl, pyrrolidinyl, and thienopyrimidine moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

3-benzyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21N3O3S/c27-19(24-12-6-7-13-24)15-25-20-17-10-4-5-11-18(17)30-21(20)22(28)26(23(25)29)14-16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-15H2

InChI Key

OABUXXUFMTXENA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53

Origin of Product

United States

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